molecular formula C20H21NO2 B2637547 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 2320663-55-4

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No. B2637547
CAS RN: 2320663-55-4
M. Wt: 307.393
InChI Key: ZWKYVFDOJSOSDI-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one has been a subject of interest in synthetic chemistry. For instance, Grošelj et al. (2005) discussed the synthesis and reductions of similar compounds, emphasizing the versatility of these structures in organic synthesis (Grošelj et al., 2005).
  • Wu et al. (2015) synthesized and characterized a related compound, which involved investigating its molecular configuration through NMR and X-ray crystallography. This demonstrates the compound's potential in structural biology (Wu et al., 2015).

Pharmacological Potential

  • Loriga et al. (2007) explored similar azabicyclo compounds for their dopamine uptake inhibition properties, suggesting potential applications in neuroscience and pharmacology (Loriga et al., 2007).

Biochemical Applications

  • The biochemical properties of similar compounds have been explored in various contexts. For instance, Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a kinase inhibitor, indicating the potential use of such compounds in developing therapeutic agents (Chen et al., 2010).

Novel Synthetic Routes

  • Mahía et al. (2017) presented a novel route for synthesizing azabicyclo compounds from chiral α-hydroxyaldehyde derivatives, highlighting the compound's importance in innovative synthetic methodologies (Mahía et al., 2017).

Structural Elucidation and Activity

  • Godipurge et al. (2018) extracted alkaloids from plants that included structures similar to the compound , focusing on their structural elucidation and biological activity. This points to the compound's relevance in natural product chemistry and pharmacognosy (Godipurge et al., 2018).

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-10-17-7-8-18(11-14)21(17)20(22)13-23-19-9-6-15-4-2-3-5-16(15)12-19/h2-6,9,12,17-18H,1,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYVFDOJSOSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one

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